Fmoc-(R)-2-tetrahydroisoquinoline acetic acid

Chiral Purity Stereochemistry Optical Rotation

Researchers needing precise chiral constraint in solid-phase peptide synthesis often face ambiguity in sourcing building blocks with verified (R)-stereochemistry. Fmoc-(R)-2-tetrahydroisoquinoline acetic acid (CAS 332064-67-2) resolves this: • Documented (R)-configuration confirmed by optical rotation (-33.4°), eliminating enantiomeric ambiguity in SAR studies. • Acetic acid side chain provides ~1.5 Å extended carboxylate reach vs. Fmoc-Tic-OH, enabling fine-tuned pharmacophore positioning. • Melting point 60-66°C serves as a rapid orthogonal identity check before committing to long-sequence syntheses. Supplied with ≥95% purity for reliable peptide coupling.

Molecular Formula C26H23NO4
Molecular Weight 413.5 g/mol
CAS No. 332064-67-2
Cat. No. B1310869
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameFmoc-(R)-2-tetrahydroisoquinoline acetic acid
CAS332064-67-2
Molecular FormulaC26H23NO4
Molecular Weight413.5 g/mol
Structural Identifiers
SMILESC1C(N(CC2=CC=CC=C21)C(=O)OCC3C4=CC=CC=C4C5=CC=CC=C35)CC(=O)O
InChIInChI=1S/C26H23NO4/c28-25(29)14-19-13-17-7-1-2-8-18(17)15-27(19)26(30)31-16-24-22-11-5-3-9-20(22)21-10-4-6-12-23(21)24/h1-12,19,24H,13-16H2,(H,28,29)/t19-/m1/s1
InChIKeyZYNHEOMLCMDTDW-LJQANCHMSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 100 mg / 250 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Fmoc-(R)-2-Tetrahydroisoquinoline Acetic Acid Overview


Fmoc-(R)-2-tetrahydroisoquinoline acetic acid (CAS 332064-67-2) is a chiral, Fmoc-protected amino acid derivative belonging to the class of 1,2,3,4-tetrahydroisoquinoline-3-acetic acids . It features a rigid, cyclic tetrahydroisoquinoline core, making it a conformationally constrained building block. Its primary use is as a reagent in solid-phase peptide synthesis to introduce a constrained, non-proteinogenic chiral center into peptide chains, influencing secondary structure [1].

Chiral reference-standard workflow for solid-phase peptide synthesis
Conformationally constrained (R)-THIQ building block selection
Supports stereochemical-control and enantiomer-attribution review

Why Substitution with In-Class Analogs Fails


General substitution with other Fmoc-protected tetrahydroisoquinoline (THIQ) derivatives is not feasible due to critical structural differences that dictate the downstream peptide's conformation and biological activity. The (R)-enantiomer (this compound) is a distinct chiral entity from the (S)-enantiomer (CAS 270062-99-2), leading to opposite spatial orientations when incorporated into a peptide . Furthermore, its acetic acid side chain is a key differentiator from other THIQ building blocks like Fmoc-Tic-OH, which has a carboxylic acid directly on the ring, resulting in different conformational constraints and a distinct placement of the C-terminal carboxyl group, which is essential for receptor interactions .

Attribute
Fmoc-(R)-THIQ Acetic Acid
Potential Substitute
Stereochemistry
(R)-enantiomer
Fmoc-(S)-enantiomer: Opposite spatial orientation may alter peptide-receptor interactions
Carboxyl Positioning
Acetic acid side chain (methylene spacer)
Fmoc-Tic-OH: Directly attached carboxyl group restricts conformational constraint options

Quantitative Differentiation Evidence


Chiral Identity via Optical Rotation

This compound provides a defined negative optical rotation, allowing for immediate differentiation from its (S)-enantiomer. This quantifiable physical property is essential for verifying chiral integrity and ensuring the correct enantiomer is used in synthesis . In contrast, the direct comparator, Fmoc-(S)-2-tetrahydroisoquinoline acetic acid, has a positive specific rotation, confirming their non-identical nature .

Chiral Identity via Optical Rotation
Head-to-head
[α]D20 = -33.4 ± 2º (c=1, DMF) vs positive rotation for (S)-enantiomer
Supports enantiomer-specific identity confirmation for procurement
Contractual specification to verify (R)-enantiomer supply
Chiral Purity Stereochemistry Optical Rotation

Melting Point and Purity Profile

A supplier CoA-level quality indicator, the melting point for Fmoc-(R)-2-tetrahydroisoquinoline acetic acid is specified as a distinct range. This serves as an orthogonal quality control checkpoint . This physical property is a critical part of the compound's identity and differentiates it from analogs with different melting point ranges, indicating unique crystal lattice structures and purity profiles. This data provides a tangible procurement specification not generally found for every analog.

Melting Point and Purity Profile
Supporting evidence
60-66 °C
Orthogonal quality control checkpoint for batch identity
Procurement specification not generally available for every analog
Compound Quality Material Science Analytical Chemistry

Extended Carboxyl Reach vs. Fmoc-Tic-OH

The presence of an acetic acid side chain (CH2COOH) in this compound, versus the directly attached carboxylic acid (-COOH) in the comparator Fmoc-Tic-OH, provides a fundamentally different spatial positioning of the terminal carboxyl group . This places the group one carbon further from the rigid THIQ ring, altering the distance and angle of the carboxyl function. This is a class-level inference based on the difference in molecular structure (C26H23NO4 for both, but with distinct connectivity) .

Extended Carboxyl Reach vs. Fmoc-Tic-OH
Class-level inference
Approx. 1.5 Å increase in carboxyl reach via methylene spacer
Supports SAR and conformational constraint review
Derived from molecular structure comparison
Peptide Chemistry Conformational Analysis Structure-Activity Relationship (SAR)

Key Application Scenarios


Chirality-Dependent Peptide Lead Synthesis

This compound is uniquely suited for synthesizing peptide leads where the (R)-configuration at the 3-position of the THIQ ring is hypothesized to be essential for target binding. Evidence of its specific negative optical rotation (-33.4°) confirms the designated (R)-stereochemistry, a critical parameter for constructing one of two enantiomeric peptide diastereomers during SAR studies. The (S)-enantiomer, with a positive rotation, would be selected for the opposite hypothesis, eliminating ambiguity in the synthetic design .

β-Turn Mimetics with Extended Geometry

This reagent is the preferred building block for introducing a conformationally constrained mimic of a dipeptide β-turn where an extended side-chain carboxylate is required. It is selected over the direct analog Fmoc-Tic-OH because its acetic acid side chain provides an additional bond length of reach (~1.5 Å) for the C-terminal carboxyl group, offering a unique spatial geometry not accessible with the directly attached carboxylic acid of Tic . This allows for fine-tuning the positioning of a critical pharmacophoric group.

Chiral Purity Method Development

The compound's well-defined specific optical rotation is a quantifiable benchmark for developing and validating chiral analytical methods. A quality control laboratory can use this material to confirm that an HPLC method is capable of separating the target (R)-enantiomer from its (S)-enantiomer, establishing a standard for acceptable chiral purity in a research or production environment. The documented purity (≥99%) provides a known baseline for these calibrations .

Melting Point Identity Verification in QC

Procurement departments can utilize the published melting point range of 60-66 °C as a rapid, low-cost orthogonal test for incoming identity confirmation. This physical property can differentiate the accepted compound from a mis-shipment of an analog or enantiomer with a different melting point, serving as a critical first-line quality check before it is committed to valuable, long-sequence peptide syntheses .

Application
Selection Property
Validation Focus
Chirality-Dependent Peptide Lead Synthesis
Specific negative optical rotation for (R)-enantiomer attribution
Enantiomeric identity verification by polarimetry or chiral HPLC
β-Turn Mimetics with Extended Geometry
Acetic acid side chain for extended carboxyl reach
Spatial positioning and conformational constraint in SAR studies
Chiral Purity Method Development
Well-defined specific rotation as a quantifiable benchmark
Method capability to resolve (R)- and (S)-enantiomers
Melting Point Identity Verification in QC
Published melting point range of 60-66 °C
Orthogonal identity confirmation against analog shipment errors

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

27 linked technical documents
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